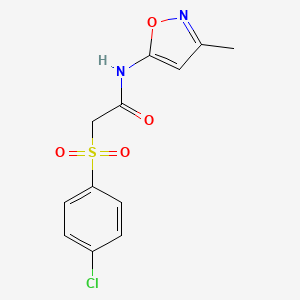
2-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C12H11ClN2O4S and its molecular weight is 314.74. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-chlorophenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C₁₂H₁₁ClN₂O₄S
- Molecular Weight : 314.74 g/mol
- CAS Number : 1021250-30-5
The compound features a sulfonamide group, which is known for its pharmacological properties, including antibacterial and enzyme inhibition activities.
Synthesis
The synthesis of this compound involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylisoxazole acetamide under controlled conditions. The process typically yields high purity and can be characterized using techniques like NMR and mass spectrometry.
Antimicrobial Activity
Research has demonstrated that compounds containing the sulfonamide moiety exhibit significant antibacterial properties. The synthesized compound showed moderate to strong activity against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
| Staphylococcus aureus | Moderate |
These findings suggest that this compound may be effective in treating bacterial infections, particularly those caused by Gram-positive bacteria .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes:
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase | Strong |
| Urease | Moderate |
Inhibition of acetylcholinesterase is particularly noteworthy as it suggests potential applications in treating neurodegenerative diseases like Alzheimer's . Additionally, urease inhibition indicates possible use in managing urinary tract infections by preventing the growth of urease-producing bacteria.
Anticancer Properties
Studies have indicated that derivatives of sulfonamides can exhibit anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells. The specific effects of this compound on cancer cell lines have yet to be fully elucidated but warrant further investigation.
Case Studies
- Antiviral Activity : A study evaluated several compounds similar to this compound for their antiviral properties against human adenoviruses (HAdV). Some analogues exhibited selectivity indexes greater than 100, indicating their potential as antiviral agents .
- In Vivo Studies : Preliminary in vivo studies have shown that certain derivatives demonstrate low toxicity profiles while maintaining efficacy against targeted pathogens. For instance, compound analogues administered at doses up to 150 mg/kg showed no significant adverse effects in animal models .
特性
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S/c1-8-6-12(19-15-8)14-11(16)7-20(17,18)10-4-2-9(13)3-5-10/h2-6H,7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVWAQAGOHGDSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














